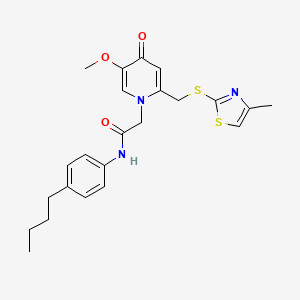

N-(4-butylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

The compound N-(4-butylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-oxopyridinone core substituted with a methoxy group at position 5 and a thioether-linked 4-methylthiazole moiety at position 2.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S2/c1-4-5-6-17-7-9-18(10-8-17)25-22(28)13-26-12-21(29-3)20(27)11-19(26)15-31-23-24-16(2)14-30-23/h7-12,14H,4-6,13,15H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXVBZAROVZVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article delves into its antibacterial properties, enzyme inhibition capabilities, and other relevant biological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 457.6 g/mol. Its structure includes several functional groups that contribute to its biological activity, notably the thiazole and oxopyridine moieties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell division through interference with folate synthesis pathways.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10.5 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7 | 9 |

| S. epidermidis | 6 | 7 |

This table summarizes the zone of inhibition observed for various concentrations of the compound against different bacterial strains, indicating its effectiveness as an antibacterial agent .

Enzyme Inhibition

The compound has also been investigated for its aldose reductase (ALR2) inhibitory activity. ALR2 plays a critical role in the polyol pathway, which is significant in diabetic complications due to its involvement in reducing toxic aldehydes.

Table 2: ALR2 Inhibition Data

| Compound | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| N-(4-butylphenyl)-2-(5-methoxy...) | 0.15 | High |

| Epalrestat | 3.0 | Low |

The data indicates that N-(4-butylphenyl)-2-(5-methoxy...) exhibits strong inhibitory activity against ALR2 with an IC50 of 0.15 μg/mL, suggesting its potential as a therapeutic agent for managing diabetic complications .

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive study showed that derivatives of similar structures exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy . The incorporation of thiazole and oxopyridine groups was critical for enhancing this activity.

- Enzyme Interaction : Research indicated that compounds with similar thiazole structures demonstrated significant inhibition of ALR2, which is crucial for preventing complications associated with oxidative stress in diabetic patients . This highlights the therapeutic potential of N-(4-butylphenyl)-2-(5-methoxy...) in managing such conditions.

- Mechanistic Insights : Further studies revealed that the compound's mechanism involves competitive inhibition at the active site of ALR2, providing insights into its structure-activity relationship . Modifications to the thiazole group were shown to enhance inhibitory potency significantly.

Scientific Research Applications

Overview

Recent studies have highlighted the antibacterial properties of compounds similar to N-(4-butylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide. The thiazole and pyridine moieties present in the structure are known for their biological activities, particularly against various bacterial strains.

Case Studies

-

Hybrid Antimicrobials : A study synthesized derivatives that combine thiazole and sulfonamide groups, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions exhibited significant zones of inhibition against strains like Staphylococcus aureus and Escherichia coli .

Compound Concentration (mM) Zone of Inhibition (mm) 5a 8 10.5 (E. coli) 7.5 8 (S. aureus) 7 6 (B. subtilis) - Peptide Complexes : The incorporation of cell-penetrating peptides (CPPs) with thiazole derivatives has shown enhanced antibacterial effects, suggesting that the combination may lead to unique mechanisms of action against resistant bacterial strains .

Importance of Substituents

The biological activity of this compound can be significantly influenced by its structural components:

- Thiazole Ring : Known for its role in antimicrobial activity, modifications on the thiazole ring can enhance potency.

- Pyridine Derivatives : The presence of pyridine contributes to the lipophilicity and overall bioactivity of the compound.

Research Findings

Studies indicate that specific modifications, such as varying alkyl chain lengths or introducing functional groups on the aromatic rings, can lead to improved antibacterial efficacy and reduced toxicity profiles .

Potential Therapeutic Applications

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares structural motifs with several acetamide derivatives documented in the literature:

Key Observations :

- Thioether Linkage : The (4-methylthiazol-2-yl)thio group differentiates it from compounds with tetrahydrofuran-methoxy () or thiophene () substituents.

- N-Substituent : The 4-butylphenyl group enhances lipophilicity compared to smaller or polar groups (e.g., hydroxyphenyl in ), which may improve membrane permeability.

Physicochemical Properties (Inferred from Substituents)

Note: The butylphenyl group likely reduces aqueous solubility compared to hydroxyphenyl analogs (), which could impact bioavailability.

Comparison with Related Syntheses

- N-(4-Hydroxyphenyl)-benzisothiazole Acetamide () : Utilized single-crystal X-ray diffraction for structural confirmation, a method applicable to the target compound for verifying regiochemistry.

Research Findings and Implications

Structural Analysis via NMR

highlights the utility of NMR in comparing substituent effects. For the target compound, regions analogous to "A" and "B" () would likely show chemical shift variations if the 4-methylthiazole or butylphenyl groups are modified, aiding in structural elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.